molecular formula C7H9NO4S B2604451 2-Hydroxy-4-methoxybenzene-1-sulfonamide CAS No. 1243393-79-4

2-Hydroxy-4-methoxybenzene-1-sulfonamide

Cat. No.: B2604451
CAS No.: 1243393-79-4
M. Wt: 203.21
InChI Key: ZJIRUFKWDHDTQI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H9NO4S. It is a derivative of benzene, featuring both hydroxyl and methoxy functional groups, as well as a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of guaiacol with chlorosulfonic acid to form the sulfonyl chloride intermediate, which is then reacted with ammonia to yield the sulfonamide .

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-4-methoxybenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, a substrate for bacterial enzymes involved in folate synthesis, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methoxybenzene-1-sulfonamide is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups can enhance its solubility and binding affinity to specific enzymes compared to other sulfonamides .

Properties

IUPAC Name

2-hydroxy-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4S/c1-12-5-2-3-7(6(9)4-5)13(8,10)11/h2-4,9H,1H3,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIRUFKWDHDTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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